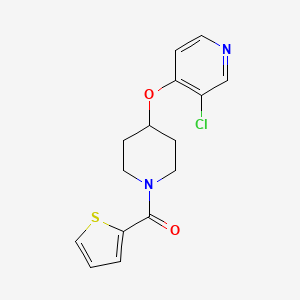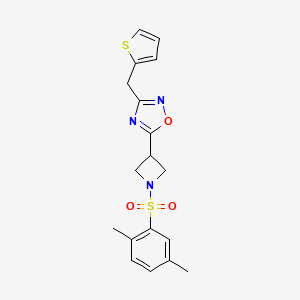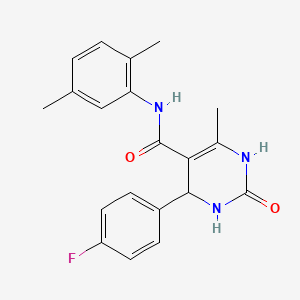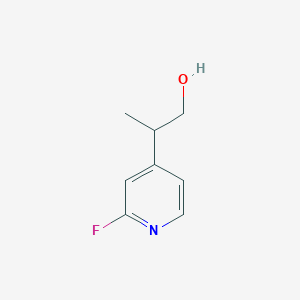
2-(2-Fluoropyridin-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoropyridin-4-yl)propan-1-ol is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a hydroxyl group attached to a propyl chain at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of Selectfluor® as a fluorinating agent .
Industrial Production Methods
Industrial production of 2-(2-Fluoropyridin-4-yl)propan-1-ol may involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
2-(2-Fluoropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2-Fluoropyridin-4-yl)propan-2-one, while reduction can produce 2-(2-Fluoropyridin-4-yl)propane .
科学的研究の応用
2-(2-Fluoropyridin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated pyridine ring can interact with biological molecules, making it useful in drug discovery and development.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-(2-Fluoropyridin-4-yl)propan-1-ol involves its interaction with molecular targets through the fluorine atom and the hydroxyl group. The fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways and lead to various effects .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: Lacks the propyl chain and hydroxyl group, making it less versatile in certain applications.
4-Fluoropyridine: The fluorine atom is positioned differently, affecting its reactivity and interactions.
2-(2-Fluoropyridin-4-yl)propan-2-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(2-Fluoropyridin-4-yl)propan-1-ol is unique due to the specific positioning of the fluorine atom and the hydroxyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
特性
IUPAC Name |
2-(2-fluoropyridin-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYIMNYMOHYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide](/img/structure/B2772835.png)
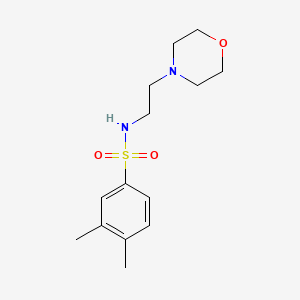
![N'-(3,5-dimethylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2772838.png)
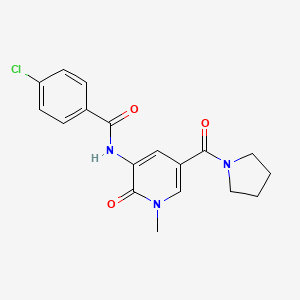
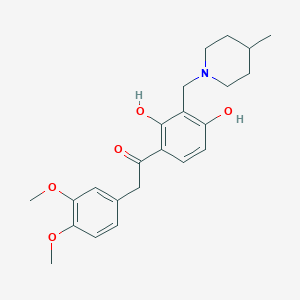
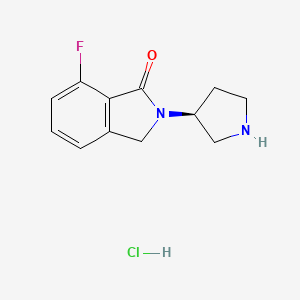
![3-(3,5-dimethoxybenzyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2772846.png)
![2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2772848.png)
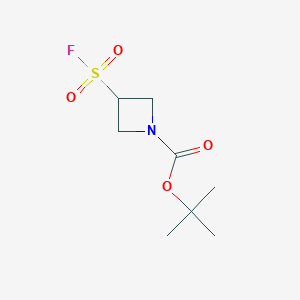
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772852.png)
